molecular formula C15H12ClNO4 B6410634 3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261909-83-4

3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6410634
CAS RN: 1261909-83-4
M. Wt: 305.71 g/mol
InChI Key: IIXCIPGZOZGNGR-UHFFFAOYSA-N
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Description

3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid (or AMCPA) is a chemical compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of biologically active compounds, including those used in the treatment of cancer, inflammation, and other diseases. AMCPA is a highly versatile and cost-effective reagent for drug discovery and development due to its wide range of applications and its ability to be used in a variety of synthetic pathways.

Scientific Research Applications

AMCPA has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the synthesis of metal-organic complexes. Additionally, AMCPA has been used in the synthesis of a variety of biologically active compounds, such as those used in the treatment of cancer, inflammation, and other diseases. AMCPA has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of peptide-based drugs.

Mechanism of Action

The mechanism of action of AMCPA is not well understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, as well as a ligand in the synthesis of metal-organic complexes. Additionally, AMCPA may act as a nucleophile in certain reactions, allowing it to participate in the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMCPA are not well understood. However, it has been reported to have potential anti-inflammatory and anti-cancer properties. Additionally, AMCPA has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

AMCPA has a number of advantages for use in laboratory experiments. It is a highly versatile and cost-effective reagent, and can be used in a variety of synthetic pathways. Additionally, AMCPA is relatively easy to synthesize, and is stable under a wide range of conditions. However, it is important to note that AMCPA is not soluble in water, which can limit its use in certain applications.

Future Directions

The potential future directions for AMCPA are numerous. It could be used to synthesize a variety of biologically active compounds, including those used in the treatment of cancer and other diseases. Additionally, AMCPA could be used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the synthesis of metal-organic complexes. Finally, further research could be conducted to investigate the biochemical and physiological effects of AMCPA, as well as its potential therapeutic applications.

Synthesis Methods

AMCPA is synthesized via a multi-step synthetic pathway that involves the reaction of 2-chloro-5-methoxycarbonylphenylbenzoic acid with ammonium acetate in the presence of a base such as sodium hydroxide. The reaction is then followed by the addition of a suitable acid, such as hydrochloric acid, to yield the desired product. This reaction is typically carried out in aqueous solution at a temperature of around 60°C.

properties

IUPAC Name

3-amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXCIPGZOZGNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691968
Record name 5-Amino-2'-chloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid

CAS RN

1261909-83-4
Record name 5-Amino-2'-chloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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